molecular formula C20H44ClNO B14376534 1-(Dimethylamino)octadecan-3-ol;hydrochloride CAS No. 88552-93-6

1-(Dimethylamino)octadecan-3-ol;hydrochloride

Cat. No.: B14376534
CAS No.: 88552-93-6
M. Wt: 350.0 g/mol
InChI Key: ORDYSMJTHKDBBM-UHFFFAOYSA-N
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Description

1-(Dimethylamino)octadecan-3-ol;hydrochloride is a chemical compound with a long carbon chain and a dimethylamino group attached to the third carbon atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)octadecan-3-ol;hydrochloride typically involves the reaction of octadecan-3-ol with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)octadecan-3-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(Dimethylamino)octadecan-3-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving cell membrane interactions and lipid metabolism.

    Industry: The compound is used in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)octadecan-3-ol;hydrochloride involves its interaction with cellular membranes and proteins. The dimethylamino group can form hydrogen bonds and electrostatic interactions with various molecular targets, affecting their function and activity. The long carbon chain allows the compound to integrate into lipid bilayers, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Dimethylamino)hexadecan-3-ol;hydrochloride
  • 1-(Dimethylamino)octadecan-2-ol;hydrochloride
  • 1-(Dimethylamino)octadecan-4-ol;hydrochloride

Uniqueness

1-(Dimethylamino)octadecan-3-ol;hydrochloride is unique due to its specific position of the dimethylamino group on the third carbon atom, which influences its chemical reactivity and interaction with biological systems. This positional specificity can result in different biological activities and applications compared to similar compounds with the dimethylamino group at different positions.

Properties

CAS No.

88552-93-6

Molecular Formula

C20H44ClNO

Molecular Weight

350.0 g/mol

IUPAC Name

1-(dimethylamino)octadecan-3-ol;hydrochloride

InChI

InChI=1S/C20H43NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)18-19-21(2)3;/h20,22H,4-19H2,1-3H3;1H

InChI Key

ORDYSMJTHKDBBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(CCN(C)C)O.Cl

Origin of Product

United States

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